2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with 2,4-difluoro groups, linked via a phenyl ring to a pyridazine moiety bearing a pyrrolidine substituent. Such structural motifs are common in kinase inhibitors and small-molecule therapeutics, where the difluoro substitution enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyrrolidine-pyridazine unit may improve solubility and metabolic stability .
Propriétés
IUPAC Name |
2,4-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-15-5-8-17(18(23)13-15)21(28)24-16-6-3-14(4-7-16)19-9-10-20(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCFCHGBMXHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the appropriate benzamide derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Industry: The compound is used in the synthesis of other complex molecules and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Key Structural Differences and Implications
Benzamide vs. Sulfonamide Linkage :
- The target compound’s benzamide core contrasts with sulfonamide-based analogs (e.g., compound 8f in ). Benzamides generally exhibit greater metabolic stability compared to sulfonamides, which may undergo faster clearance .
Fluorine Substitution Patterns :
- The 2,4-difluoro substitution on the benzamide (target) vs. 4-fluoro on pyridazine () alters electronic and steric profiles. Fluorine at the 2,4-positions enhances π-π stacking in hydrophobic enzyme pockets, while pyridazine-bound fluorine may reduce metabolic oxidation .
Heterocyclic Moieties: Pyrrolidine on pyridazine (target) vs. piperazine (Ponatinib) or morpholino (compound 8h in ): Pyrrolidine’s smaller ring size may reduce steric hindrance, improving target engagement, while piperazine’s basic nitrogen enhances solubility .
Scaffold Variations :
Research Findings and Hypotheses
- Synthetic Yields : Analogs like compound 8f (24% yield) and 8g (13% yield) from highlight challenges in synthesizing complex heterocyclic systems, suggesting the target compound’s synthesis may require optimized coupling strategies .
- Kinase Inhibition Potential: Ponatinib’s imidazo[1,2-b]pyridazine scaffold demonstrates high potency against BCR-ABL (IC50 < 0.5 nM). The target compound’s pyridazine-pyrrolidine motif may similarly target ATP-binding pockets but with distinct selectivity profiles .
- Solubility and Bioavailability: The pyrrolidine group in the target compound likely enhances water solubility compared to morpholino or piperidine analogs (e.g., ’s 4-methylpiperazine derivative), which could translate to improved oral absorption .
Activité Biologique
2,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
- IUPAC Name : 2,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Molecular Formula : CHFNO
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Anticancer Activity
Several studies have reported on the anticancer properties of 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Anticancer Activity Data
The IC values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant cytotoxicity against breast (MCF-7), lung (A549), and melanoma (A375) cancer cell lines.
Mechanistic Studies
Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions, which are crucial for its anticancer efficacy .
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. It was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC value significantly lower than that of standard chemotherapeutics like doxorubicin .
- In Vivo Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor growth compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
